
1,1'-Sulfanediylbis(1H-benzimidazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Sulfanediylbis(1H-benzimidazole): is a compound that features two benzimidazole rings connected by a sulfur atom. Benzimidazole derivatives are known for their diverse biological and clinical applications, including antiviral, anticancer, and antimicrobial activities . The unique structure of 1,1’-Sulfanediylbis(1H-benzimidazole) allows it to interact with various biological targets, making it a compound of interest in medicinal chemistry and other scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1’-Sulfanediylbis(1H-benzimidazole) can be synthesized through various methods. One common approach involves the reaction of o-phenylenediamine with sulfur-containing reagents under specific conditions. For example, the reaction of o-phenylenediamine with sulfur monochloride (S2Cl2) in the presence of a base can yield the desired compound . Another method involves the use of thiourea as a sulfur source, reacting with o-phenylenediamine in an acidic medium .
Industrial Production Methods: Industrial production of 1,1’-Sulfanediylbis(1H-benzimidazole) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-Sulfanediylbis(1H-benzimidazole) undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides, thiols.
Substitution: Various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
1,1’-Sulfanediylbis(1H-benzimidazole) has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,1’-Sulfanediylbis(1H-benzimidazole) involves its interaction with specific molecular targets. The benzimidazole rings can bind to enzymes and proteins, inhibiting their activity. For example, benzimidazole derivatives are known to bind to tubulin, preventing its polymerization and disrupting cell division . The sulfur atom in the compound can also interact with metal ions, enhancing its binding affinity to biological targets .
Comparaison Avec Des Composés Similaires
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
2-Mercaptobenzimidazole: Contains a thiol group, making it more reactive in certain chemical reactions.
4,6-Dichloro-2-mercaptobenzimidazole: A halogenated derivative with enhanced antimicrobial properties.
Uniqueness: 1,1’-Sulfanediylbis(1H-benzimidazole) is unique due to the presence of the sulfur bridge connecting two benzimidazole rings. This structural feature imparts distinct chemical and biological properties, such as increased stability and enhanced binding affinity to certain molecular targets .
Propriétés
Numéro CAS |
65952-73-0 |
|---|---|
Formule moléculaire |
C14H10N4S |
Poids moléculaire |
266.32 g/mol |
Nom IUPAC |
1-(benzimidazol-1-ylsulfanyl)benzimidazole |
InChI |
InChI=1S/C14H10N4S/c1-3-7-13-11(5-1)15-9-17(13)19-18-10-16-12-6-2-4-8-14(12)18/h1-10H |
Clé InChI |
XSJGCCZBIPAMPM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=CN2SN3C=NC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


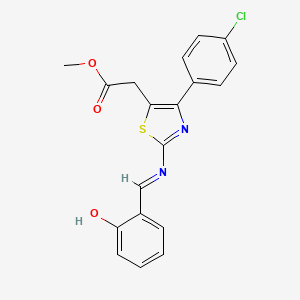


![2-{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14475631.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-methylphenyl)thio]phenyl]-](/img/structure/B14475639.png)
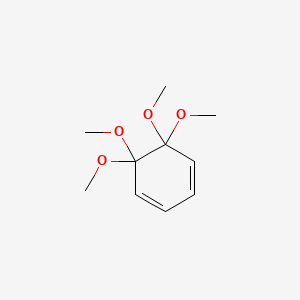
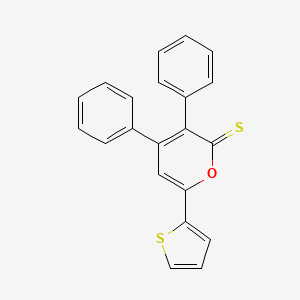

![N-[(Diethylcarbamothioyl)sulfanyl]benzamide](/img/structure/B14475653.png)
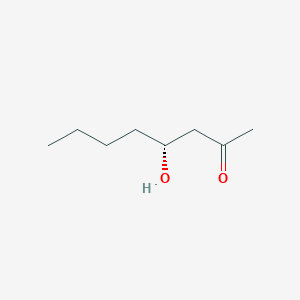
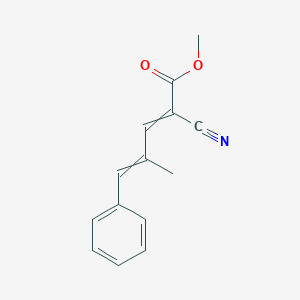
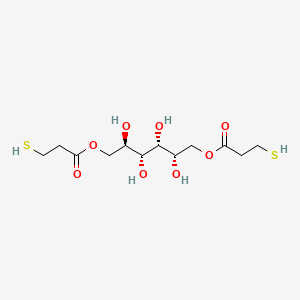
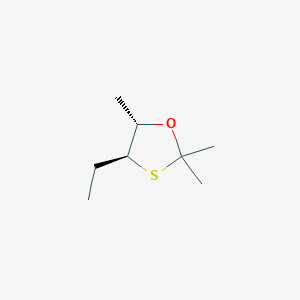
![3,4,6-Trimethyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14475675.png)
